イソキサゾール-4-イルメタナミン オキサレート

説明

Molecular Structure Analysis

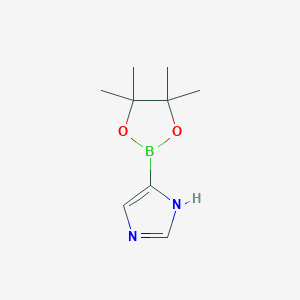

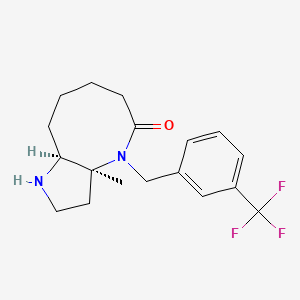

The molecular formula of Isoxazol-4-ylmethanamine oxalate is C6H8N2O5 . The average mass is 188.138 Da and the monoisotopic mass is 188.043320 Da .Chemical Reactions Analysis

The synthesis of isoxazoles, including Isoxazol-4-ylmethanamine oxalate, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .科学的研究の応用

医薬品化学

イソキサゾール-4-イルメタナミン オキサレートは、イソキサゾールの誘導体であり、イソキサゾールは、広範囲の生物活性を持つため、医薬品化学において大きな注目を集めている複素環式化合物です . イソキサゾール誘導体は、抗菌剤、抗ウイルス剤、抗腫瘍剤、抗炎症剤、抗けいれん剤としての可能性が探求されてきました . イソキサゾール-4-イルメタナミン オキサレートは、同様の薬理学的特性について調査することができ、新しい治療薬の開発につながる可能性があります。

生化学

生化学では、シュウ酸デカルボキシラーゼなどの酵素は、シュウ酸を二酸化炭素とギ酸に変換することができ、高シュウ酸尿症などの治療における役割が研究されています . イソキサゾール-4-イルメタナミン オキサレートは、シュウ酸基質との酵素相互作用を研究するため、または酵素阻害研究のモデル化合物として使用することができ、シュウ酸を含む代謝経路の理解に貢献します。

環境科学

シュウ酸部分は、炭素隔離と土壌品質改善に役割を果たすシュウ酸-炭酸塩経路に関与しています . イソキサゾール-4-イルメタナミン オキサレートの研究は、シュウ酸誘導体の環境への影響と、生態学的保全と炭素管理戦略における潜在的な用途に関する洞察を提供する可能性があります。

食品科学

シュウ酸は、さまざまな食品に含まれており、腎結石形成などの健康への影響があるため、抗栄養素とみなされています . イソキサゾール-4-イルメタナミン オキサレートは、食品科学研究で、シュウ酸検出のための分析方法を開発するため、またはシュウ酸誘導体の栄養と健康への影響を研究するために使用できます。

材料科学

イソキサゾール誘導体は、シュウ酸カルシウムオリゴマーをベースとする無機ゲルなど、独自の特性を持つ材料の合成に利用されてきました . イソキサゾール-4-イルメタナミン オキサレートは、特定の結晶化挙動を持つ新しい材料の創出、または高度な材料合成の前駆体としての可能性を探求できます。

農業

金属有機構造体 (MOF) の研究は、農薬の制御放出や環境修復など、農業における潜在的な用途を示しています . イソキサゾール-4-イルメタナミン オキサレートは、新しい MOF の開発や、作物の収量と土壌の健康増進を目的とした農業製品の成分として、その有用性について調査することができます。

将来の方向性

作用機序

- The primary targets of isoxazoles can vary based on their substitution patterns. However, some common biological activities associated with isoxazoles include:

- Isoxazoles can impact several pathways, including:

Target of Action

Biochemical Pathways

生化学分析

Biochemical Properties

Isoxazol-4-ylmethanamine oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxalate decarboxylase, an enzyme involved in the conversion of oxalate to carbon dioxide and formate . This interaction enhances the catalytic efficiency and stability of the enzyme under physiological conditions . Additionally, Isoxazol-4-ylmethanamine oxalate may interact with other proteins involved in oxalate metabolism, influencing their activity and stability.

Cellular Effects

Isoxazol-4-ylmethanamine oxalate has notable effects on various types of cells and cellular processes. It influences cell function by altering cellular bioenergetics, redox homeostasis, and immune responses . For example, in macrophages, Isoxazol-4-ylmethanamine oxalate impairs cellular bioenergetics, decreases mitochondrial complex I and IV activity, and reduces ATP levels . It also increases reactive oxygen species levels and pro-inflammatory cytokine expression while decreasing anti-inflammatory cytokine levels . These effects highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Isoxazol-4-ylmethanamine oxalate involves several key interactions at the molecular level. It binds to specific biomolecules, influencing their activity and stability. For instance, it has been reported to inhibit or activate enzymes involved in oxalate metabolism . Additionally, Isoxazol-4-ylmethanamine oxalate can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions contribute to its overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isoxazol-4-ylmethanamine oxalate can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that Isoxazol-4-ylmethanamine oxalate remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Isoxazol-4-ylmethanamine oxalate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxalate levels and preventing kidney stone formation . At higher doses, Isoxazol-4-ylmethanamine oxalate can cause toxic or adverse effects, including damage to renal tissues and disruption of metabolic processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Isoxazol-4-ylmethanamine oxalate is involved in several metabolic pathways, particularly those related to oxalate metabolism . It interacts with enzymes such as oxalate decarboxylase and glyoxylate oxidase, influencing their activity and stability . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of Isoxazol-4-ylmethanamine oxalate within cells and tissues are mediated by specific transporters and binding proteins . For example, the oxalate transporter OxlT plays a crucial role in the uptake and distribution of the compound within cells . Isoxazol-4-ylmethanamine oxalate can also interact with other transporters and binding proteins, influencing its localization and accumulation within different cellular compartments .

Subcellular Localization

Isoxazol-4-ylmethanamine oxalate exhibits specific subcellular localization patterns that affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .

特性

IUPAC Name |

oxalic acid;1,2-oxazol-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.C2H2O4/c5-1-4-2-6-7-3-4;3-1(4)2(5)6/h2-3H,1,5H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCNQHCIGAYABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743913 | |

| Record name | Oxalic acid--1-(1,2-oxazol-4-yl)methanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-50-9 | |

| Record name | 4-Isoxazolemethanamine, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalic acid--1-(1,2-oxazol-4-yl)methanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(6-bromopyridin-2-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1401310.png)

![1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B1401312.png)

![2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1401316.png)

![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)